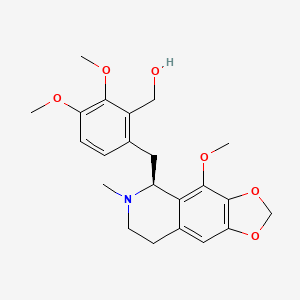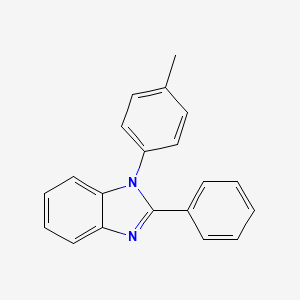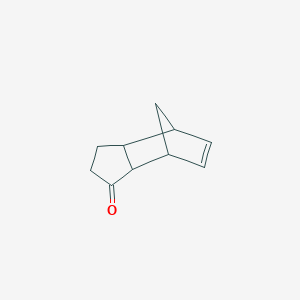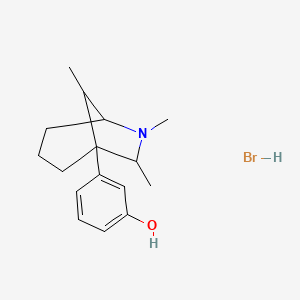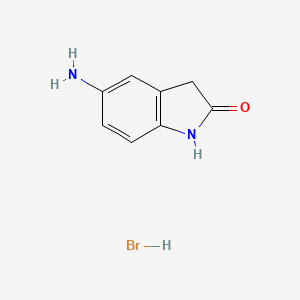
5-Aminoindolin-2-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1,3-dihydroindol-2-one;hydrobromide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dihydroindol-2-one typically involves the reaction of isatin with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization. The hydrobromide salt form is obtained by treating the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of 5-amino-1,3-dihydroindol-2-one;hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-nitro-1,3-dihydroindol-2-one.
Reduction: Reduction reactions can convert the compound into 5-amino-1,3-dihydroindol-2-ol.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: 5-nitro-1,3-dihydroindol-2-one
Reduction: 5-amino-1,3-dihydroindol-2-ol
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
5-amino-1,3-dihydroindol-2-one;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1,3-dihydroindol-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-oxindole
- 5-amino-2-oxoindoline
- 5-fluoro-2-oxindole
Uniqueness
5-amino-1,3-dihydroindol-2-one;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
102359-01-3 |
|---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-amino-1,3-dihydroindol-2-one;hydrobromide |
InChI |
InChI=1S/C8H8N2O.BrH/c9-6-1-2-7-5(3-6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H |
InChI Key |
BXUGEBGMAOCCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC1=O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


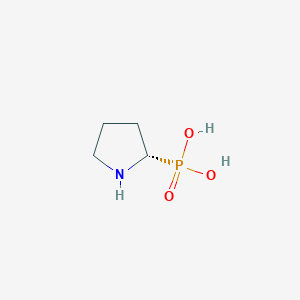
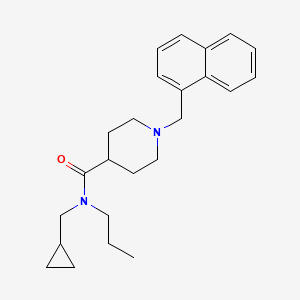

![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)
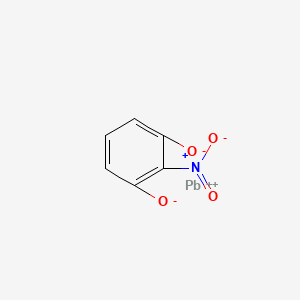
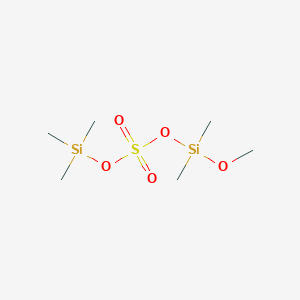
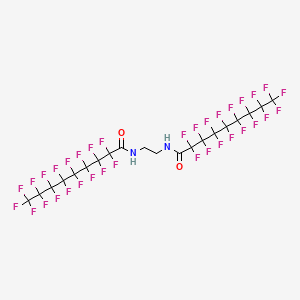
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
